CTLA-4 inhibitor - 635324-72-0

CTLA-4 inhibitor

Catalog Number: EVT-274177
CAS Number: 635324-72-0
Molecular Formula: C21H13F4N5O
Molecular Weight: 427.3626
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is a protein receptor primarily expressed on the surface of activated T lymphocytes. [] It plays a crucial role in regulating immune responses by inhibiting T cell activation. [] CTLA-4 acts as an "off switch" for the immune system, preventing excessive immune activation and maintaining immune homeostasis. [, ]

CTLA-4 inhibitors are a class of immunotherapeutic agents that block the inhibitory function of CTLA-4, thereby enhancing the anti-tumor activity of T lymphocytes. [, ] By inhibiting CTLA-4, these agents promote T cell activation, proliferation, and cytokine production, leading to an enhanced immune response against cancer cells. []

Mechanism of Action

CTLA-4 inhibitors primarily function by blocking the interaction between CTLA-4 on T cells and its ligands, B7-1 (CD80) and B7-2 (CD86), on antigen-presenting cells (APCs). [] This interaction usually delivers an inhibitory signal to T cells, downregulating their activation and proliferation. [, ] By preventing this interaction, CTLA-4 inhibitors remove the "brakes" on T cell activation, allowing for a more robust immune response against tumor cells. [, ]

Applications

a. Investigating Immune Regulation:

CTLA-4 inhibitors are valuable tools for understanding the intricate mechanisms of immune regulation. [] By blocking CTLA-4, researchers can study the role of this immune checkpoint in various immune responses, such as T cell activation, differentiation, and memory formation. [] This knowledge can be applied to develop novel therapeutic strategies for autoimmune diseases and other immune-related disorders.

b. Exploring Tumor Immunology:

CTLA-4 inhibitors have significantly advanced our understanding of tumor immunology. [, ] Studies utilizing these agents have revealed the importance of the tumor microenvironment in modulating immune responses and have provided insights into mechanisms of tumor immune escape. [, ] This knowledge is crucial for developing more effective immunotherapies for various cancers.

c. Evaluating Combination Therapies:

CTLA-4 inhibitors are being explored in combination with other immunotherapeutic agents, such as PD-1/PD-L1 inhibitors, to enhance anti-tumor efficacy. [, , , , ] These combination therapies aim to overcome the limitations of monotherapy and provide a more robust and durable immune response against cancer. Preclinical studies have shown promising results for this approach. []

d. Biomarker Discovery and Development:

Research utilizing CTLA-4 inhibitors has facilitated the identification of potential biomarkers for predicting response to immunotherapy. [, ] Studies have explored the association between CTLA-4 expression levels, tumor mutational burden, and microsatellite instability with the efficacy of CTLA-4 inhibitor therapy. [, ] This research is crucial for developing personalized immunotherapy strategies based on individual patient characteristics.

e. Developing Novel Immune Checkpoint Inhibitors:

The success of CTLA-4 inhibitors has paved the way for the development of novel immune checkpoint inhibitors targeting other immune regulatory pathways. [] These agents are currently being investigated in preclinical and clinical trials for various cancers and immune-related diseases.

Future Directions

a. Optimizing Dosing and Treatment Schedules:

Research is needed to identify optimal dosing and treatment schedules for CTLA-4 inhibitors to maximize therapeutic efficacy and minimize toxicity. [, ] Studies are exploring the potential benefits of personalized dosing strategies based on individual patient characteristics.

b. Developing Predictive Biomarkers:

Identifying reliable predictive biomarkers is crucial for selecting patients most likely to benefit from CTLA-4 inhibitor therapy. [, ] Research is ongoing to discover biomarkers that can accurately predict treatment response and guide personalized treatment decisions.

c. Overcoming Treatment Resistance:

A significant challenge in immunotherapy is the development of resistance to treatment. [] Research is underway to understand the mechanisms of resistance to CTLA-4 inhibitors and develop strategies to overcome them. [] This includes exploring combination therapies with other agents that target different immune regulatory pathways.

The potential applications of CTLA-4 inhibitors extend beyond cancer. [] Research is exploring their use in autoimmune diseases, infectious diseases, and other immune-related disorders. [] These studies aim to harness the power of immune modulation for treating a wider range of diseases.

e. Improving Safety and Tolerability:

While CTLA-4 inhibitors have shown promising efficacy, their use can be associated with significant immune-related adverse events. [, ] Research is focused on improving the safety and tolerability of these agents by developing more selective inhibitors, optimizing dosing strategies, and identifying biomarkers for predicting toxicity.

Pembrolizumab (Keytruda)

Relevance: Pembrolizumab, like other PD-1/PD-L1 inhibitors, is being investigated in combination with CTLA-4 inhibitors for the treatment of advanced cancers. [, , , , , , ] This combination strategy seeks to enhance the anti-tumor immune response by targeting two different immune checkpoints. While promising, combining these agents can lead to a higher incidence of immune-related adverse events, including pancreatic injury. []

Relevance: Tremelimumab shares a similar mechanism of action with other CTLA-4 inhibitors. [] This class of drugs is known to be associated with immune-related adverse events, including endocrinopathies like hypothyroidism and hypophysitis, which can affect the thyroid and pituitary glands respectively. [, , ]

Atezolizumab (Tecentriq)

Relevance: Atezolizumab, classified as a PD-L1 inhibitor, is part of a broader group of immune checkpoint inhibitors that includes CTLA-4 inhibitors. [, , ] While both types of inhibitors aim to enhance the immune response against cancer, PD-L1 inhibitors generally exhibit a more favorable safety profile compared to CTLA-4 inhibitors. [, , , , , , , , , , , ]

Cemiplimab (Libtayo)

Relevance: Cemiplimab belongs to the PD-1 inhibitor class, which, along with CTLA-4 inhibitors, comprises a larger group of drugs known as immune checkpoint inhibitors. [, , ] Both types of inhibitors aim to enhance the immune system's ability to recognize and destroy cancer cells.

Quavonlimab

Relevance: Quavonlimab, as a CTLA-4 inhibitor, is often studied in combination with PD-1 inhibitors like pembrolizumab. [] This combination aims to leverage the synergistic effects of targeting two distinct immune checkpoint pathways to enhance antitumor activity. While promising, this strategy is also associated with an increased risk of treatment-related adverse events. []

Properties

CAS Number

635324-72-0

Product Name

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one

IUPAC Name

4-(4-fluorophenyl)-10-methyl-7-[3-(trifluoromethyl)phenyl]-3,4,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-5-one

Molecular Formula

C21H13F4N5O

Molecular Weight

427.3626

InChI

InChI=1S/C21H13F4N5O/c1-29-19-15(10-26-29)18-16(20(31)30(28-18)14-7-5-13(22)6-8-14)17(27-19)11-3-2-4-12(9-11)21(23,24)25/h2-10,28H,1H3

InChI Key

WQKVVTLTCHDAST-UHFFFAOYSA-N

SMILES

CN1C2=NC(=C3C(=C2C=N1)NN(C3=O)C4=CC=C(C=C4)F)C5=CC(=CC=C5)C(F)(F)F

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.